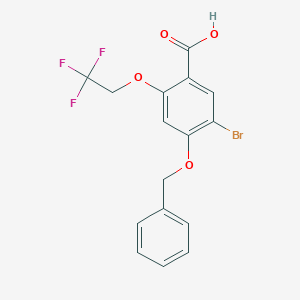
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a complex organic compound characterized by the presence of benzyloxy, bromo, and trifluoroethoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.
Trifluoroethoxy Substitution:
Each step requires specific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of the bromo group could yield a variety of substituted benzoic acids .
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoroethoxy groups can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but lacks the benzyloxy and bromo groups.
Benzoic acid, 2,4-dimethoxy-: Contains methoxy groups instead of trifluoroethoxy and benzyloxy groups.
Properties
Molecular Formula |
C16H12BrF3O4 |
|---|---|
Molecular Weight |
405.16 g/mol |
IUPAC Name |
5-bromo-4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C16H12BrF3O4/c17-12-6-11(15(21)22)13(24-9-16(18,19)20)7-14(12)23-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,21,22) |
InChI Key |
XBZDDDHLHLKLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















